The compound with the identifier MFCD18314744, also known by its chemical name 4-(4-Chloro-2-methylphenyl)-2-formylphenol, is a notable chemical entity recognized for its unique molecular structure and diverse applications in scientific research. Its molecular formula is , and it is classified under organic compounds due to the presence of carbon-based structures. The compound exhibits significant reactivity, which makes it a subject of interest across various fields, including medicinal chemistry and materials science.
The synthesis of MFCD18314744 can be accomplished through several methods, with one prevalent technique being the Reimer-Tiemann reaction. This method involves the formylation of 4-chloro-2-methylphenol using chloroform and a strong base such as sodium hydroxide under reflux conditions. The process generates a dichlorocarbene intermediate that subsequently reacts with the phenolic compound to yield the desired product.
In industrial applications, the synthesis may be scaled up using continuous flow reactors and optimized parameters to ensure high yield and purity of the final product.
The molecular structure of MFCD18314744 can be represented using its canonical SMILES notation: CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl. This notation reflects the compound's intricate arrangement of atoms, including a chloro substituent on a methylphenyl ring and a formyl group attached to a phenolic structure.
MFCD18314744 is capable of undergoing various chemical reactions, including:
The outcomes of these reactions depend heavily on the specific conditions applied during the processes.
The mechanism of action for MFCD18314744 primarily involves its interaction with specific biological targets, which may include enzymes or receptors. This compound may function by inhibiting or activating these targets, thereby influencing various biochemical pathways. The precise mechanism can vary based on the context of its application in biological systems, such as in medicinal chemistry where it could exhibit therapeutic effects.
MFCD18314744 exhibits potential for various chemical changes due to its functional groups. Its reactivity is influenced by factors such as:
Relevant analyses often involve examining how these properties affect its behavior in different environments or reactions .
MFCD18314744 finds extensive applications across several scientific domains:
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8